molecular formula C19H19FN4O3 B2704117 N-butyl-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide CAS No. 1251570-74-7

N-butyl-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide

货号: B2704117
CAS 编号: 1251570-74-7
分子量: 370.384
InChI 键: MGIOPSLVLRXNRH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-butyl-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide (CAS 1251570-74-7) is a complex organic compound of significant interest in medicinal chemistry and pharmacological research. It features a 2-oxopyridin-1(2H)-yl core linked to a 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl group via an acetamide bridge with an N-butyl substituent . The 4-fluorophenyl-oxadiazole moiety is a well-known pharmacophore that enhances binding affinity to biological targets through hydrogen bonding and π-π interactions . This compound is documented to exhibit notable biological activities. Research on similar oxadiazole derivatives has demonstrated promising antitumor properties, with studies showing cytotoxic effects against various human cancer cell lines, such as lung adenocarcinoma (A549) and breast cancer (MCF7), where the most potent analogues exhibited IC50 values below 10 µM . Furthermore, related compounds have shown potential anticonvulsant activity in neuroprotective models, such as those involving picrotoxin-induced seizures, suggesting possible applications in neuroscience research . Structure-Activity Relationship (SAR) studies indicate that the fluorine atom at the para position of the phenyl ring increases lipophilicity and binding affinity, while the oxadiazole ring is considered essential for its biological activity . The compound is offered with the CAS Number 1251570-74-7, a molecular formula of C19H19FN4O3, and a molecular weight of 370.4 g/mol . It is available for purchase in various quantities for research purposes . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

属性

IUPAC Name

N-butyl-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O3/c1-2-3-10-21-16(25)12-24-11-4-5-15(19(24)26)18-22-17(23-27-18)13-6-8-14(20)9-7-13/h4-9,11H,2-3,10,12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIOPSLVLRXNRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CN1C=CC=C(C1=O)C2=NC(=NO2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-butyl-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a complex organic compound that exhibits notable biological activity. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.

The compound belongs to a class of oxadiazole derivatives, which are known for their diverse pharmacological activities. The molecular formula for this compound is C19H21FN4O2C_{19}H_{21}FN_{4}O_{2}, with a molecular weight of approximately 356.39 g/mol . The synthesis generally involves multi-step reactions where the oxadiazole and pyridine moieties are strategically introduced.

Antitumor Activity

Research has indicated that compounds containing the oxadiazole moiety often exhibit significant antitumor properties. For instance, a study on similar oxadiazole derivatives demonstrated IC50 values ranging from 9.4 µM to higher concentrations against various cancer cell lines . The presence of the 4-fluorophenyl group in this compound may enhance its potency due to increased lipophilicity and interaction with biological targets.

Anticonvulsant Effects

In related studies focusing on oxadiazole derivatives, certain compounds exhibited anticonvulsant activity in picrotoxin-induced seizure models. This suggests that this compound could potentially possess similar neuroprotective effects .

Structure-Activity Relationship (SAR)

The structural components of this compound play a crucial role in its biological efficacy. The SAR studies suggest that modifications to the fluorophenyl and pyridine rings significantly affect the biological activity of the compound. For example:

Substituent Effect on Activity
Fluorine at para positionIncreases lipophilicity and enhances binding affinity
Oxadiazole ringEssential for antitumor and anticonvulsant activities
Acetamide groupInfluences solubility and bioavailability

Case Study 1: Antitumor Screening

In a comprehensive screening of various oxadiazole derivatives, including those structurally similar to our compound, several exhibited promising antitumor activity against human cancer cell lines such as A549 (lung adenocarcinoma) and MCF7 (breast cancer). The most potent derivatives showed IC50 values below 10 µM .

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of related compounds in animal models of epilepsy. The results indicated that certain derivatives significantly reduced seizure frequency and duration, suggesting potential therapeutic applications for epilepsy management .

4. Conclusion

This compound is a promising candidate for further pharmacological exploration due to its multifaceted biological activities. Future studies should focus on elucidating its mechanisms of action and optimizing its structure for enhanced potency and selectivity against cancer and neurological disorders.

科学研究应用

Biological Applications

1. Anticancer Activity
Research has indicated that derivatives of oxadiazoles, including N-butyl-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide, possess significant anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including lung adenocarcinoma and glioblastoma cells. The mechanism of action is often attributed to the ability of these compounds to induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation .

2. Antimicrobial Activity
The compound's oxadiazole functionality has been associated with antimicrobial properties. Studies have shown that oxadiazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The presence of fluorine substituents in the structure may enhance the antimicrobial efficacy by increasing lipophilicity and facilitating membrane penetration .

3. Anticonvulsant Properties
Recent investigations into oxadiazole-containing compounds have revealed their potential as anticonvulsants. For instance, related compounds have been tested in picrotoxin-induced convulsion models, suggesting that modifications to the oxadiazole ring can lead to enhanced anticonvulsant activity .

Case Studies and Research Findings

Several studies have documented the efficacy of similar compounds:

StudyCompound TestedBiological ActivityFindings
Evren et al. (2019)Various thiazole derivativesAnticancerStrong selectivity against A549 cells with IC50 values < 30 µM
ACS Journal (2023)Oxadiazole derivativesFXIa inhibitionIdentified as potential anticoagulants with good bioavailability
PMC9268695 (2022)Thiazole-integrated pyridine hybridsAntimicrobialExhibited comparable activity to standard antibiotics against multiple strains

These findings highlight the versatility and potential therapeutic applications of compounds containing oxadiazole and pyridine scaffolds.

相似化合物的比较

Structural Features and Target Activities

Compound Name Key Structural Differences Target Activity Key Findings
Target Compound N-butyl, 2-oxopyridin-1(2H)-yl, 4-fluorophenyl-oxadiazole Not explicitly stated Structural similarity to immunoproteasome inhibitors suggests potential β1i subunit targeting .
Compound 130 () Urea linkage, ethyl group, 4-methylphenyl SARS-CoV-2 Top binder in in silico studies (binding energy: -9.2 kcal/mol) .
Anti-TB Compound () Piperidine-carboxamide, 2-methylphenyl Mycobacterium tuberculosis High binding affinity (-10.4 kcal/mol); proposed as anti-TB candidate .
Compound 1 () Benzyl, propanamide Immunoproteasome β1i Ki = 0.8 µM; superior binding stability in MD simulations .
Compound 2 () Benzyl, acetamide Immunoproteasome β1i Lower activity (Ki = 2.3 µM) vs. Compound 1 .

Key Structural and Functional Insights

  • Oxadiazole Role : The 1,2,4-oxadiazole ring in the target compound and analogs (e.g., Compound 130) enhances binding through dipole interactions and aromatic stacking. Fluorine at the phenyl para position improves metabolic stability and membrane permeability .
  • Substituent Effects: N-butyl vs. Benzyl: The butyl chain may increase lipophilicity (logP ~3.5 estimated) compared to benzyl (logP ~2.8), favoring passive diffusion but risking steric hindrance in binding pockets. Benzyl groups in Compounds 1 and 2 enable π-π interactions with Phe31 in β1i . Acetamide vs.

Research Findings and Implications

Binding Affinities and Selectivity

  • Immunoproteasome Inhibitors: Compound 1 (Ki = 0.8 µM) outperformed Compound 2 (Ki = 2.3 µM) due to the propanamide chain’s optimal length, highlighting the importance of substituent geometry. The target compound’s butyl group may similarly fine-tune β1i affinity .
  • Anti-TB Activity : The piperidine-carboxamide analog showed a binding energy (-10.4 kcal/mol) comparable to clinical TB drugs, emphasizing the 4-fluorophenyl-oxadiazole’s versatility across targets .

Pharmacokinetic Considerations

  • Lipophilicity : The butyl group in the target compound may enhance blood-brain barrier penetration relative to benzyl or phenyl analogs, though this could increase off-target risks.
  • Metabolic Stability : Fluorine substitution reduces oxidative metabolism, as seen in Compound 130 and anti-TB analogs, extending half-life in preclinical models .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for N-butyl-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Synthesize the 1,2,4-oxadiazole core via cyclization of amidoximes with activated carboxylic acid derivatives under microwave-assisted conditions (120°C, 30 min) to enhance yield .

  • Step 2 : Introduce the 4-fluorophenyl moiety using Suzuki-Miyaura coupling with Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/water (3:1) at 80°C .

  • Step 3 : Functionalize the pyridone ring via nucleophilic substitution with N-butyl bromoacetamide in DMF, using K₂CO₃ as a base at 60°C for 12 hours .

  • Optimization : Monitor reaction progress via TLC and HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).

    • Key Parameters :
ParameterOptimal Condition
Oxadiazole cyclizationMicrowave, 120°C, 30 min
Coupling catalystPd(PPh₃)₄, THF/water, 80°C
Final substitutionDMF, K₂CO₃, 60°C, 12 h

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • FTIR : Confirm carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and oxadiazole ring vibrations (~950 cm⁻¹) .
  • NMR : Use ¹H/¹³C NMR to verify substituent integration (e.g., 4-fluorophenyl protons at δ 7.2–7.8 ppm) and acetamide methylene protons (δ 3.8–4.2 ppm) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H···O motifs) for structural validation .
    • Data Interpretation : Compare experimental spectra with computational predictions (e.g., Gaussian DFT calculations) to resolve ambiguities .

Q. How is the preliminary bioactivity of this compound assessed in antimicrobial or anticancer assays?

  • Methodology :

  • Antimicrobial : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report MIC values (µg/mL) .
  • Anticancer : Conduct MTT assays on cancer cell lines (e.g., MCF-7, HeLa). IC₅₀ values <10 µM suggest significant activity .
    • Controls : Include reference drugs (e.g., ciprofloxacin for antimicrobial, doxorubicin for anticancer).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance bioactivity?

  • Methodology :

  • Modify substituents : Replace the N-butyl group with cyclopropyl or aryl groups to alter lipophilicity .
  • Oxadiazole variants : Substitute 1,2,4-oxadiazole with 1,3,4-thiadiazole to evaluate electronic effects on target binding .
  • Bioisosteric replacement : Replace the 4-fluorophenyl group with a 4-chlorophenyl or pyridinyl moiety to probe steric tolerance .
    • Analysis : Correlate logP (HPLC-derived) and IC₅₀ values to identify optimal hydrophobicity ranges.

Q. What computational strategies predict binding modes and pharmacokinetic properties?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial DNA gyrase or human topoisomerase II) .
  • ADMET prediction : Employ SwissADME to estimate permeability (e.g., BBB penetration) and toxicity (e.g., Ames test alerts) .
    • Key Outputs :
PropertyPrediction
LogP~3.5 (moderate lipophilicity)
H-bond acceptors6

Q. How should researchers address contradictions in bioactivity data across different assays?

  • Case Study : Discrepancies in IC₅₀ values between enzymatic and cell-based assays may arise from off-target effects or metabolic instability.
  • Resolution :

  • Metabolic stability : Incubate compound with liver microsomes (human/rat) to assess CYP450-mediated degradation .
  • Selectivity profiling : Screen against related targets (e.g., kinase panels) to identify promiscuity .
    • Statistical rigor : Use ANOVA to validate reproducibility across triplicate experiments (p <0.05).

Q. What catalytic systems improve yield in large-scale synthesis?

  • Methodology :

  • Palladium catalysis : Optimize Suzuki-Miyaura coupling using Pd(OAc)₂/XPhos with microwave irradiation to reduce reaction time .
  • Flow chemistry : Implement continuous-flow reactors for oxadiazole formation to enhance scalability and safety .
    • Yield Comparison :
MethodYield (%)
Batch (conventional)65–70
Flow (optimized)85–90

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。